![molecular formula C14H16IN5O3S B597400 (6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide CAS No. 197897-11-3](/img/structure/B597400.png)
(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide
Vue d'ensemble
Description
This compound is a novel imidazo[1,2-b]pyridazine . It has been identified as an IL-17A inhibitor, which could be used for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . The molecular formula of this compound is C14H16IN5O3S .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic core with a thia-azabicyclo[4.2.0]oct-2-ene moiety, an imidazo[1,2-b]pyridazine group, and a carboxylic acid group . The molecular weight of this compound is 461.278 Da .Applications De Recherche Scientifique
Psoriasis Treatment
This compound has been identified as a potential inhibitor of IL-17A , a pro-inflammatory cytokine involved in chronic inflammation and tissue damage . IL-17A plays a significant role in autoimmune diseases like psoriasis, and inhibitors of this cytokine could provide new treatment options for patients with moderate-to-severe psoriasis.
Rheumatoid Arthritis Management
The inhibitory effect on IL-17A also makes this compound a candidate for the treatment of rheumatoid arthritis . By reducing the inflammatory response, it could alleviate joint symptoms and potentially slow disease progression.
Multiple Sclerosis Therapy
As an IL-17A inhibitor, the compound could be used in the management of multiple sclerosis (MS) . MS is characterized by chronic inflammation of the central nervous system, and targeting IL-17A could be beneficial in controlling the disease’s activity.
Multiple Myeloma Treatment
Recent studies have shown that imidazo[1,2-b]pyridazine derivatives can inhibit the transforming growth factor-β activated kinase (TAK1) , which is overexpressed in multiple myeloma (MM) . This compound could be part of a new class of targeted therapies for MM, offering hope for patients with limited treatment options.
Anti-Inflammatory Applications
The compound’s role as an IL-17A inhibitor suggests it could have broader applications in treating various inflammatory conditions . Its ability to modulate the immune response could be valuable in diseases where inflammation is a key pathological feature.
Oral Administration for Chronic Diseases
One of the advantages of small molecule inhibitors like this compound is the potential for oral administration . This could provide a more convenient and accessible treatment option for chronic diseases like psoriasis, compared to biologics that require injection or infusion.
Mécanisme D'action
This compound acts as an IL-17A inhibitor . IL-17A is a pro-inflammatory cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage . It contributes to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . Therefore, inhibiting IL-17A can help in treating these conditions .
Propriétés
IUPAC Name |
(6R,7R)-7-amino-3-(5H-imidazo[1,2-b]pyridazin-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S.HI/c15-10-12(20)19-11(14(21)22)8(7-23-13(10)19)6-17-4-5-18-9(17)2-1-3-16-18;/h1-5,10,13,16H,6-7,15H2,(H,21,22);1H/t10-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMFCMUVBROXGX-HTMVYDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CN3C=CN4C3=CC=CN4.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CN3C=CN4C3=CC=CN4.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743142 | |
Record name | (6R,7R)-7-Amino-3-[(imidazo[1,2-b]pyridazin-1(5H)-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide | |
CAS RN |
197897-11-3 | |
Record name | (6R,7R)-7-Amino-3-[(imidazo[1,2-b]pyridazin-1(5H)-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R,7R)-7-amino-3-(5H-imidazo[1,2-b]pyridazin-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.